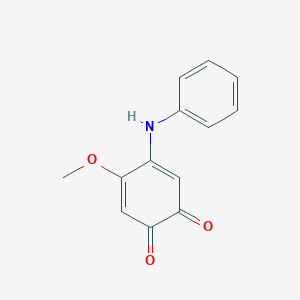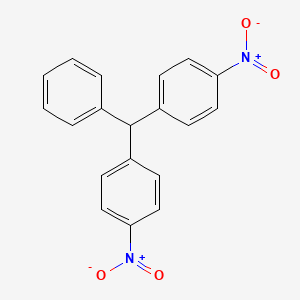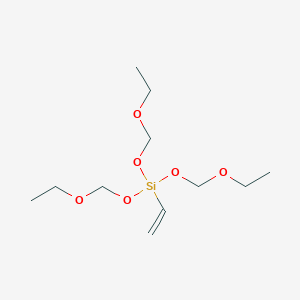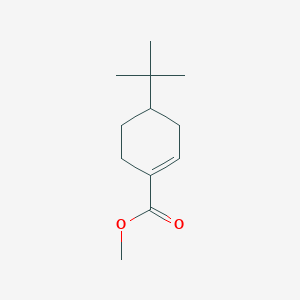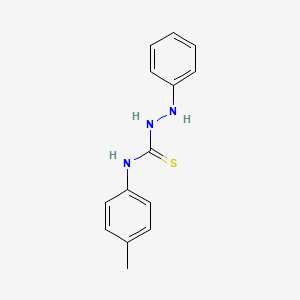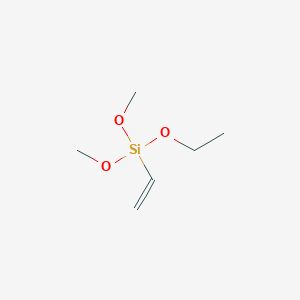
Ethenyl(ethoxy)dimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(ethoxy)dimethoxysilane is an organosilicon compound with the molecular formula C6H14O3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound consists of an ethenyl group (vinyl group), an ethoxy group, and two methoxy groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl(ethoxy)dimethoxysilane can be synthesized through several methods. One common method involves the reaction of vinyltrichlorosilane with ethanol and methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_2=\text{CHSiCl}_3 + \text{C}_2\text{H}_5\text{OH} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3\text{)}_2\text{OC}_2\text{H}_5 + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction is carried out in a reactor where vinyltrichlorosilane is mixed with ethanol and methanol under controlled temperature and pressure conditions. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(ethoxy)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Can occur under acidic or basic conditions, often catalyzed by metal salts.
Addition Reactions: Common reagents include hydrogen, halogens, and other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and alcohols.
Condensation: Forms siloxane polymers.
Addition Reactions: Results in various substituted silanes depending on the reagents used.
Scientific Research Applications
Ethenyl(ethoxy)dimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of ethenyl(ethoxy)dimethoxysilane involves the reactivity of its functional groups. The vinyl group can undergo polymerization or addition reactions, while the ethoxy and methoxy groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to form strong bonds with various substrates, making it useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Ethenyl(ethoxy)dimethoxysilane can be compared with other similar organosilicon compounds:
Ethyl(dimethyl)ethoxysilane: Similar structure but with ethyl and dimethyl groups instead of vinyl and methoxy groups.
Dimethoxysilane: Contains only methoxy groups and lacks the vinyl and ethoxy groups.
Allyldimethoxysilane: Contains an allyl group instead of a vinyl group.
Uniqueness
This compound is unique due to the presence of both vinyl and ethoxy groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and surface modification.
Properties
CAS No. |
10576-17-7 |
|---|---|
Molecular Formula |
C6H14O3Si |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
ethenyl-ethoxy-dimethoxysilane |
InChI |
InChI=1S/C6H14O3Si/c1-5-9-10(6-2,7-3)8-4/h6H,2,5H2,1,3-4H3 |
InChI Key |
UDIUZJMRSKZJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


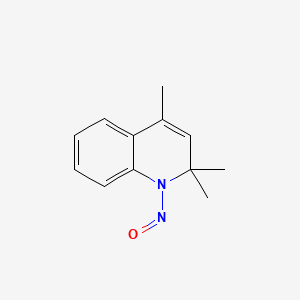

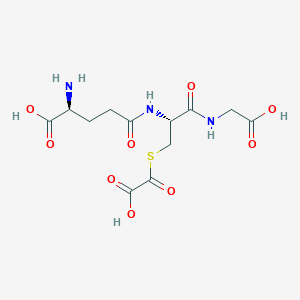
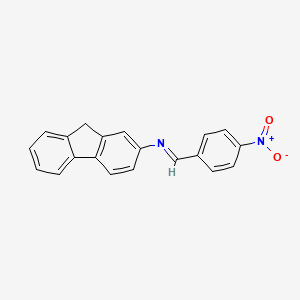
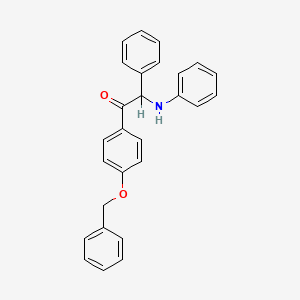

![1-(Benzylamino)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14711593.png)
